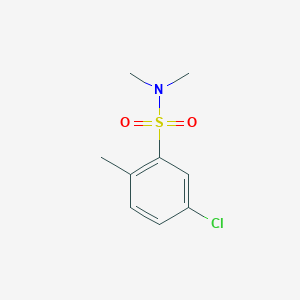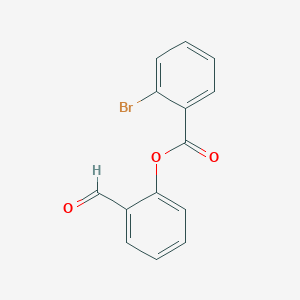![molecular formula C14H17FN2O3 B2862089 1-Acetyl-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide CAS No. 1421452-88-1](/img/structure/B2862089.png)
1-Acetyl-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse chemical reactivity and potential applications in medicinal chemistry. The presence of the fluorophenoxy group and the azetidine ring in this compound suggests it may have unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a suitable amine and an alkyl halide, the azetidine ring can be formed via nucleophilic substitution reactions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced through nucleophilic aromatic substitution reactions. This involves reacting a fluorinated phenol with an appropriate electrophile.
Acetylation: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Carboxamide Formation: The carboxamide group can be introduced through amidation reactions involving an appropriate carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Acetyl-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the fluorophenoxy group or other substituents on the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.
Industry: It may find applications in the development of new materials, coatings, and polymers due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Acetyl-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and affecting cellular responses.
DNA/RNA Interaction: The compound could bind to nucleic acids, influencing gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-acetyl-N-(2-(4-chlorophenoxy)ethyl)azetidine-3-carboxamide: Similar structure with a chlorine atom instead of fluorine.
1-acetyl-N-(2-(4-bromophenoxy)ethyl)azetidine-3-carboxamide: Similar structure with a bromine atom instead of fluorine.
1-acetyl-N-(2-(4-methylphenoxy)ethyl)azetidine-3-carboxamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
1-Acetyl-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide is unique due to the presence of the fluorophenoxy group, which can impart distinct chemical and biological properties. Fluorine atoms are known to influence the lipophilicity, metabolic stability, and binding affinity of compounds, making this compound potentially valuable for various applications.
Propriétés
IUPAC Name |
1-acetyl-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c1-10(18)17-8-11(9-17)14(19)16-6-7-20-13-4-2-12(15)3-5-13/h2-5,11H,6-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKQCLYUMLCTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde](/img/structure/B2862006.png)
![3-(2-ethoxyquinolin-6-yl)-1-[(1-methylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2862007.png)
![4-chloro-2-{(E)-[(3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B2862008.png)
![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2862009.png)
![ethyl 2-[(2Z)-2-{[2-(naphthalen-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2862010.png)
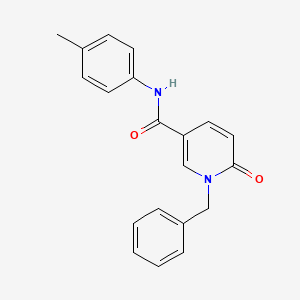

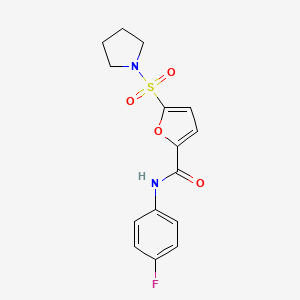
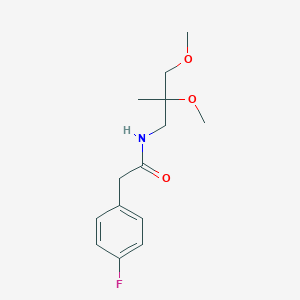
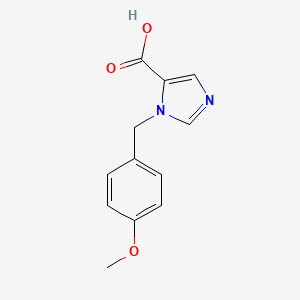
![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2862023.png)

